molecular formula C15H23NO B13416634 Bromobutide-debromo

Bromobutide-debromo

Cat. No.: B13416634
M. Wt: 233.35 g/mol
InChI Key: XYWRDHBULARJNY-UHFFFAOYSA-N
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Description

Bromobutide-debromo, also known as N-(α,α-dimethylbenzyl)-3,3-dimethylbutyramide, is a metabolite of the herbicide bromobutide. Bromobutide is an amide-type herbicide commonly used in paddy fields to control perennial and annual weeds. This compound is formed through the degradation of bromobutide via photochemical reactions and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromobutide-debromo is primarily formed as a degradation product of bromobutide. The degradation occurs through photochemical reactions and metabolic processes. The photochemical reaction involves the exposure of bromobutide to light, leading to the removal of the bromine atom and the formation of this compound .

Industrial Production Methods

There are no specific industrial production methods for this compound as it is not synthesized intentionally. Instead, it is a byproduct formed during the application of bromobutide in agricultural settings .

Scientific Research Applications

Bromobutide-debromo has been studied primarily in the context of its formation and behavior in agricultural environments. Key research applications include:

Mechanism of Action

Bromobutide-debromo is formed through the degradation of bromobutide. The mechanism involves the removal of the bromine atom from bromobutide via photochemical reactions and metabolic processes. The molecular targets and pathways involved in the degradation process include light exposure and enzymatic activity in soil and water .

Comparison with Similar Compounds

Properties

IUPAC Name

3,3-dimethyl-N-(2-phenylpropan-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-14(2,3)11-13(17)16-15(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWRDHBULARJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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